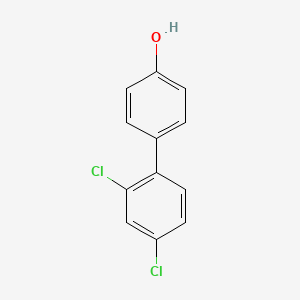

4-(2,4-Dichlorophenyl)phenol

描述

4-(2,4-Dichlorophenyl)phenol is a chlorinated derivative of phenol. It is a white solid that is mildly acidic with a pKa of 7.9. This compound is produced on a large scale as a precursor to various industrial chemicals and has significant applications in different fields.

准备方法

Synthetic Routes and Reaction Conditions

4-(2,4-Dichlorophenyl)phenol can be synthesized through the chlorination of phenol. The process involves the use of chlorine gas and phenol in the presence of a catalyst such as ferric chloride or boric acid. The reaction is typically carried out at temperatures ranging from 30°C to 70°C. The chlorination process yields a mixture of chlorinated phenols, which is then purified to obtain the target compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination of phenol. The process is optimized to achieve high yields and purity. The use of mixed catalysts, such as phenyl sulfide and ferric trichloride, helps in positioning the chlorine atoms accurately on the phenol ring, resulting in a high content of the desired product .

化学反应分析

Types of Reactions

4-(2,4-Dichlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form less chlorinated phenols.

Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used for substitution reactions

Major Products Formed

Oxidation: Quinones and chlorinated benzoquinones.

Reduction: Less chlorinated phenols and phenol.

Substitution: Various substituted phenols depending on the nucleophile used

科学研究应用

Agricultural Applications

- Herbicide : 4-(2,4-Dichlorophenyl)phenol is primarily used as a herbicide due to its selective action against broadleaf weeds while leaving grasses unharmed. It is a key component in many commercial herbicide formulations used in cereal crops such as corn and wheat .

- Fungicide : The compound also demonstrates antifungal properties and is utilized in agricultural practices to control fungal diseases affecting crops .

Pharmaceutical Industry

- Intermediate for Synthesis : In the pharmaceutical sector, this compound serves as an important intermediate for synthesizing various drugs and insect repellents. Its derivatives are used in the production of compounds like bithionol, which has applications in treating infections .

- Research Applications : It is frequently employed in laboratory settings for plant research and cell culture studies due to its auxin-like effects that promote plant growth and development .

Environmental Monitoring

- Pollutant Assessment : As a priority pollutant, this compound is monitored in environmental studies to assess its bioavailability and bioaccumulation in aquatic ecosystems. Research has shown that sediment-bound contaminants can significantly impact aquatic life, necessitating the study of compounds like this compound .

Case Study 1: Herbicide Efficacy

A study evaluated the efficacy of this compound as an herbicide across various soil types. Results indicated that the compound effectively reduced weed biomass by over 80% when applied at recommended rates during the early growth stages of target weeds. The study concluded that this compound remains a viable option for integrated weed management systems .

Case Study 2: Environmental Impact Assessment

Research conducted on the bioaccumulation of this compound revealed that sediment characteristics significantly influence its uptake by aquatic organisms. Using Sphaerium corneum (a freshwater clam), the study demonstrated that bioaccumulation was not solely dependent on dissolved concentrations but also on sediment-bound fractions. This finding underscores the importance of considering environmental contexts when assessing the risks associated with chemical pollutants .

作用机制

The mechanism of action of 4-(2,4-Dichlorophenyl)phenol involves its interaction with cellular components. It can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The compound’s chlorinated structure allows it to interact with various molecular targets, leading to its observed effects .

相似化合物的比较

Similar Compounds

2,4-Dichlorophenol: A closely related compound with similar chemical properties and applications.

2,4-Dichlorophenoxyacetic acid: Another chlorinated phenol derivative used as a herbicide

Uniqueness

4-(2,4-Dichlorophenyl)phenol is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its applications in various fields, including its role as a precursor to important industrial chemicals, highlight its significance .

生物活性

4-(2,4-Dichlorophenyl)phenol, also known as dichlorophenol , is a chlorinated phenolic compound that exhibits notable biological activities. This compound has been the subject of various studies due to its potential applications in medicine and environmental science. This article aims to summarize the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula . The structure consists of a phenolic core with two chlorine substituents at the 2 and 4 positions on one of the phenyl rings. This substitution pattern plays a crucial role in its biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy as an antibacterial and antifungal agent.

- Mechanism of Action : The antimicrobial activity is believed to arise from the compound's ability to disrupt microbial cell membranes and interfere with enzyme functions critical for microbial survival. Specifically, it affects enzymes involved in cell wall synthesis and membrane integrity.

Toxicological Studies

Toxicological assessments have revealed that exposure to high concentrations of this compound can lead to adverse health effects in laboratory animals. For instance:

- In a study involving F344/N rats and B6C3F1 mice, dietary exposure to varying concentrations of dichlorophenol resulted in significant weight loss and organ-specific toxicity, particularly affecting the liver and kidneys .

- The compound's LD50 values indicate moderate toxicity levels, with reported values around 430 mg/kg when administered intraperitoneally in rats .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens including Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against these organisms, suggesting strong potential for use in disinfectants and antiseptics .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Candida albicans | 64 | 128 |

Environmental Impact Studies

Studies focusing on the environmental impact of chlorinated phenols have shown that this compound can persist in aquatic environments and bioaccumulate in organisms. Research indicates that its biodegradation is slow, raising concerns about long-term ecological effects .

属性

IUPAC Name |

4-(2,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUPUWFUWPODDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968671 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-76-9 | |

| Record name | 4-(2,4-Dichlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。